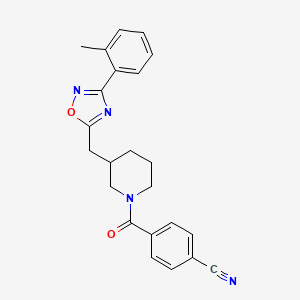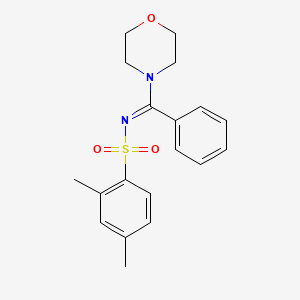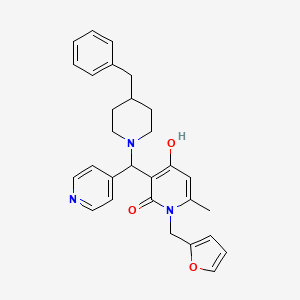![molecular formula C23H22ClN3O4 B2488035 2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide CAS No. 887224-67-1](/img/no-structure.png)
2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H22ClN3O4 and its molecular weight is 439.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity and DHFR Inhibition
Research has highlighted the synthesis and evaluation of benzofuro[3,2-d]pyrimidin derivatives for their antitumor activities and inhibition of DHFR. For instance, derivatives designed to target DHFR showed promising results in inhibiting the enzyme's activity and demonstrating antitumor potency against various cancer cell lines. This suggests that compounds with a similar structure could be explored for their potential in cancer therapy, focusing on their mechanism of action involving folylpolyglutamate synthetase (FPGS) substrate efficiency and DHFR inhibition (Gangjee et al., 2000).
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel benzodifuranyl derivatives with potential anti-inflammatory and analgesic properties is another area of interest. These compounds, derived from visnaginone and khellinone, have shown significant COX-2 inhibition, analgesic, and anti-inflammatory activities, comparable to standard drugs. This area of research opens up possibilities for developing new therapeutic agents based on benzofuro[3,2-d]pyrimidin derivatives for treating inflammation and pain (Abu‐Hashem et al., 2020).
Biological Evaluation for Antimicrobial Activities
Compounds incorporating pyrimidinone and oxazinone derivatives fused with thiophene rings have been synthesized and evaluated for their antimicrobial activities. These studies suggest potential applications in developing new antimicrobial agents, highlighting the importance of structural modification to enhance biological activities, including antibacterial and antifungal properties (Hossan et al., 2012).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid with 3-chloro-2-methylaniline, followed by acetylation of the resulting amine.", "Starting Materials": [ "3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid", "3-chloro-2-methylaniline", "Acetic anhydride", "Triethylamine", "Dimethylformamide", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid (1.0 g, 3.6 mmol) and 3-chloro-2-methylaniline (0.67 g, 4.0 mmol) in dichloromethane (20 mL) and add triethylamine (1.0 mL, 7.2 mmol). Stir the reaction mixture at room temperature for 2 hours.", "Step 2: Add water (20 mL) to the reaction mixture and extract with dichloromethane (3 x 20 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a crude product.", "Step 3: Dissolve the crude product in dichloromethane (10 mL) and add acetic anhydride (1.0 mL, 10.8 mmol) and triethylamine (1.0 mL, 7.2 mmol). Stir the reaction mixture at room temperature for 2 hours.", "Step 4: Add water (20 mL) to the reaction mixture and extract with dichloromethane (3 x 20 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a crude product.", "Step 5: Dissolve the crude product in diethyl ether (10 mL) and add a solution of sodium bicarbonate (0.5 g, 6.0 mmol) in water (5 mL). Stir the reaction mixture at room temperature for 30 minutes.", "Step 6: Separate the layers and wash the organic layer with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product as a white solid (yield: 1.0 g, 60%)." ] } | |
Número CAS |
887224-67-1 |
Fórmula molecular |
C23H22ClN3O4 |
Peso molecular |
439.9 |
Nombre IUPAC |
2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C23H22ClN3O4/c1-3-4-12-26-22(29)21-20(15-8-5-6-11-18(15)31-21)27(23(26)30)13-19(28)25-17-10-7-9-16(24)14(17)2/h5-11H,3-4,12-13H2,1-2H3,(H,25,28) |
Clave InChI |
MAEODVABPZOHRQ-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=C(C(=CC=C4)Cl)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2487954.png)
![5-[1-(Cyclopropylmethyl)-5-[3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B2487955.png)

![7-(4-(3-chlorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2487962.png)
![2,6-dichloro-5-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2487963.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-benzyloxalamide](/img/structure/B2487967.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2487969.png)

![2-[(4,5-Dichloroimidazol-1-yl)methyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2487972.png)

![(4-Chlorophenyl)[5-(dimethylamino)-4-phenyl-2-thienyl]methanone](/img/structure/B2487975.png)